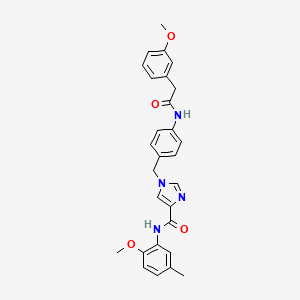

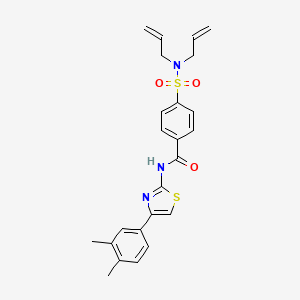

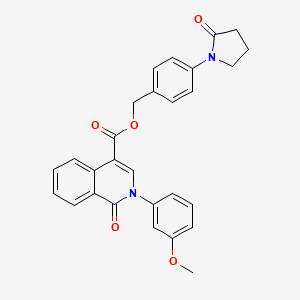

![molecular formula C17H13N5O2 B2509552 3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 950249-14-6](/img/structure/B2509552.png)

3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O2 and its molecular weight is 319.324. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A key area of application involves the synthesis and characterization of novel compounds incorporating the benzofuran moiety, which is structurally related to "3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide". These efforts aim to explore new substances with potential antimicrobial, anticancer, and other biological activities. For instance, the development of novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has been reported, demonstrating significant in vitro antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020). Another study highlighted the synthesis of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety, aiming to enhance antimicrobial activities (Siddiqui et al., 2013).

Antimicrobial Screening

Research into antimicrobial applications has led to the synthesis of derivatives that show promising antibacterial activity. Synthesis of compounds such as 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives has been reported, with these compounds being screened against a panel of pathogenic microorganisms, including gram-negative strains like E. coli, P. vulgaris, and S. typhi, as well as gram-positive bacterial strain, S. aureus (Idrees et al., 2019).

Antitumor and Anticancer Activities

The exploration of anticancer activities is another significant application. Studies have focused on the synthesis of benzofuran-2-carboxamide derivatives, revealing their potential in inhibiting cancer cell growth. For example, the synthesis and cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline and related compounds have been explored for their growth inhibition properties against a series of cancer cell lines (Bu et al., 2000).

Safety and Hazards

Future Directions

Tetrazoles and their derivatives have attracted much attention in medicinal chemistry due to their wide range of biological activities . They have been used in the synthesis of various pharmaceuticals and have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the development of new synthetic methods and the improvement of classical procedures for the preparation of tetrazole derivatives are important areas of future research .

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are currently under investigation. The compound’s interaction with specific proteins or receptors in the body is a crucial aspect of its mechanism of action .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

The compound may affect various biochemical pathways, leading to downstream effects. The specific pathways affected by 3-methyl-n-[3-(1h-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are yet to be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide are crucial in determining its bioavailability. These properties influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide’s action are subject to ongoing research. The compound’s interaction with its targets can lead to changes at the cellular level, potentially influencing cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Properties

IUPAC Name |

3-methyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZPWOZMOXKRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

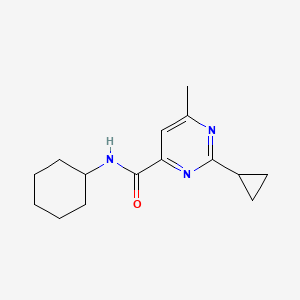

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

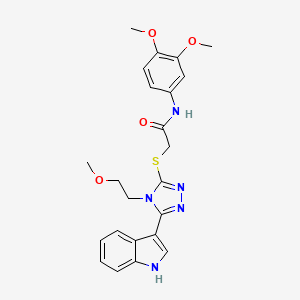

![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)

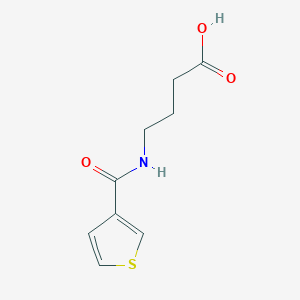

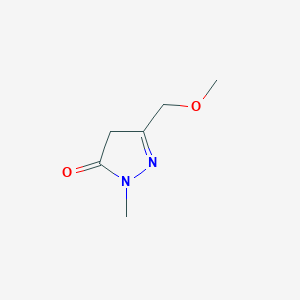

![Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2509481.png)

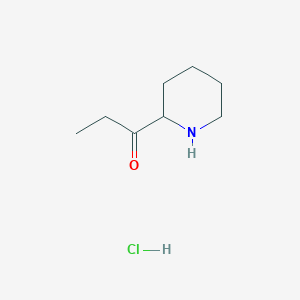

![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2509488.png)